4-(trifluoromethyl)-2-[5-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Overview
Description
4-(trifluoromethyl)-2-[5-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that features a unique combination of pyrimidine, pyrrolo, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-2-[5-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethylating agents, pyrimidine derivatives, and pyrazole derivatives. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-2-[5-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often carried out in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(trifluoromethyl)-2-[5-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its unique structure and reactivity may lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its properties make it suitable for applications in coatings, polymers, and other materials science fields.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-2-[5-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Trifluoromethylphenyl)pyrimidine]: Similar in structure but lacks the pyrrolo and pyrazole rings.
[1,3,5-Trimethylpyrazole]: Contains the pyrazole ring but lacks the pyrimidine and pyrrolo components.
[Hexahydropyrrolo[3,4-c]pyrrole]: Shares the pyrrolo ring but differs in other structural elements.
Uniqueness
The uniqueness of 4-(trifluoromethyl)-2-[5-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c1-10-15(11(2)25(3)24-10)16(28)26-6-12-8-27(9-13(12)7-26)17-22-5-4-14(23-17)18(19,20)21/h4-5,12-13H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJZALPQKSEWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC3CN(CC3C2)C4=NC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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